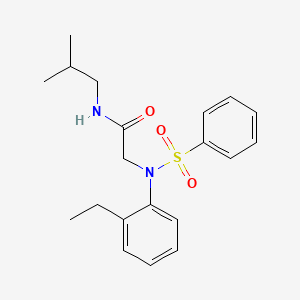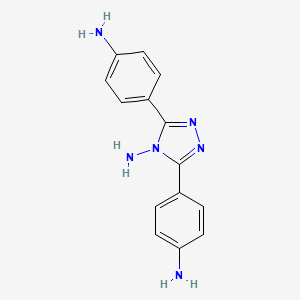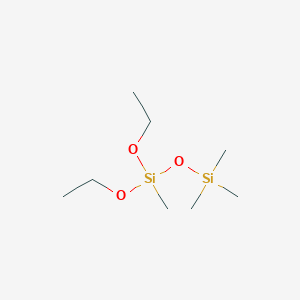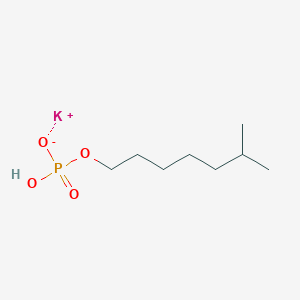
N,N-Didecyl-N,N-dimethylammonium methyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Didecyl-N,N-dimethylammonium methyl sulfate is a quaternary ammonium compound known for its potent antimicrobial properties. It is widely used as a disinfectant and antiseptic in various industries, including healthcare, agriculture, and food processing. This compound is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didecyl-N,N-dimethylammonium methyl sulfate typically involves the quaternization of N,N-dimethyldecylamine with decyl bromide, followed by the reaction with methyl sulfate. The reaction is usually carried out in an organic solvent such as toluene or chloroform under reflux conditions. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized temperature and pressure conditions to maximize yield and purity. The final product is obtained through a series of purification steps, including filtration, washing, and drying.
化学反応の分析
Types of Reactions
N,N-Didecyl-N,N-dimethylammonium methyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to primary amines under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are commonly used.
Major Products Formed
Oxidation: N,N-Didecyl-N,N-dimethylammonium N-oxide.
Reduction: N,N-Didecylamine.
Substitution: Various substituted quaternary ammonium compounds depending on the nucleophile used.
科学的研究の応用
N,N-Didecyl-N,N-dimethylammonium methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and microbiology for its antimicrobial properties.
Medicine: Utilized in the formulation of disinfectants and antiseptics for hospital and clinical use.
Industry: Applied in the food processing industry for surface disinfection and in agriculture for sanitizing equipment and facilities.
作用機序
The antimicrobial activity of N,N-Didecyl-N,N-dimethylammonium methyl sulfate is primarily due to its ability to disrupt the cell membranes of microorganisms. The positively charged ammonium group interacts with the negatively charged phospholipid bilayer of the cell membrane, leading to membrane destabilization and cell lysis. This results in the leakage of cellular contents and ultimately the death of the microorganism.
類似化合物との比較
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in laboratory settings for its surfactant properties.
Uniqueness
N,N-Didecyl-N,N-dimethylammonium methyl sulfate is unique due to its high efficacy against a broad spectrum of microorganisms and its stability under various environmental conditions. Unlike some other quaternary ammonium compounds, it retains its antimicrobial activity in the presence of organic matter, making it particularly useful in industrial and healthcare settings.
特性
CAS番号 |
82703-31-9 |
|---|---|
分子式 |
C23H51NO4S |
分子量 |
437.7 g/mol |
IUPAC名 |
didecyl(dimethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C22H48N.CH4O4S/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;1-5-6(2,3)4/h5-22H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
FKUWPDMMGXHDOB-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B14146389.png)






![(2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B14146439.png)


![1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol](/img/structure/B14146450.png)
![N-(5-fluoro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14146458.png)
![2,4-Dimethylthieno[3,2-d]pyrimidine](/img/structure/B14146461.png)
![2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid](/img/structure/B14146462.png)
